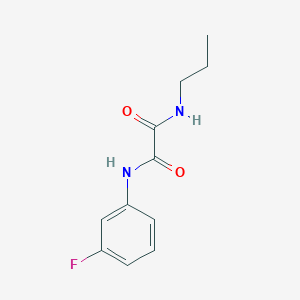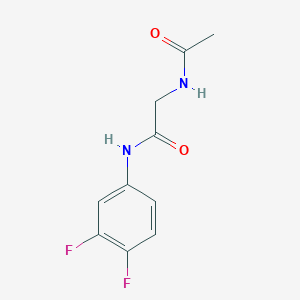
(4-methoxy-2,6-dimethylphenyl)phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxy-2,6-dimethylphenyl)phenylamine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1991 and gained popularity as a recreational drug in the early 2000s. Despite its illicit use, 2C-E has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
(4-methoxy-2,6-dimethylphenyl)phenylamine acts as a partial agonist at the 5-HT2A receptor, which results in the activation of downstream signaling pathways. This leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and perception. The activation of the 5-HT2A receptor also leads to changes in brain activity patterns, which may underlie the psychedelic effects of (4-methoxy-2,6-dimethylphenyl)phenylamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-methoxy-2,6-dimethylphenyl)phenylamine include changes in heart rate, blood pressure, and body temperature. It also leads to alterations in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. These changes are thought to contribute to the psychedelic effects of (4-methoxy-2,6-dimethylphenyl)phenylamine, including altered perception, enhanced creativity, and spiritual experiences.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-methoxy-2,6-dimethylphenyl)phenylamine in lab experiments include its unique mechanism of action, which differs from traditional antidepressants. It also has a relatively short duration of action, which allows for controlled administration and monitoring. However, the limitations of using (4-methoxy-2,6-dimethylphenyl)phenylamine in lab experiments include its potential for abuse and the lack of long-term safety data.
Zukünftige Richtungen
Future research on (4-methoxy-2,6-dimethylphenyl)phenylamine should focus on its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. This includes clinical trials to evaluate its safety and efficacy in humans. Additionally, research should explore the mechanisms underlying the psychedelic effects of (4-methoxy-2,6-dimethylphenyl)phenylamine, including changes in brain activity patterns and neurotransmitter levels. Finally, the development of novel compounds that target the 5-HT2A receptor may lead to the discovery of new treatments for mood disorders.
Synthesemethoden
The synthesis of (4-methoxy-2,6-dimethylphenyl)phenylamine involves the reaction of 2,6-dimethylaniline with paraformaldehyde to form 2,6-dimethylphenylamine. This intermediate is then reacted with anisaldehyde to produce 2,6-dimethoxyphenyl-2-nitropropene. Reduction of this intermediate with sodium borohydride yields 2,6-dimethoxyphenyl-2-amino-propane, which is then reacted with benzaldehyde to produce (4-methoxy-2,6-dimethylphenyl)phenylamine.
Wissenschaftliche Forschungsanwendungen
(4-methoxy-2,6-dimethylphenyl)phenylamine has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that (4-methoxy-2,6-dimethylphenyl)phenylamine has a unique mechanism of action that differs from traditional antidepressants. It acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of classic psychedelics such as LSD and psilocybin.
Eigenschaften
IUPAC Name |
4-methoxy-2,6-dimethyl-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-9-14(17-3)10-12(2)15(11)16-13-7-5-4-6-8-13/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKITJDDRGSCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=CC=CC=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-2,6-dimethylphenyl)phenylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-morpholinylmethyl){6-[(4-morpholinylmethyl)(nitro)amino]hexyl}nitroamine](/img/structure/B5159536.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine](/img/structure/B5159538.png)
![5-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5159551.png)
![methyl 5-methyl-2-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5159559.png)



![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)
![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)
![1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5159600.png)

![N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5159626.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159627.png)